Cas no 1252446-59-5 (2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide)

2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide
- 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carboxamide
- Z1101435034
- 1H-Pyrazole-4-carboxamide, 1-(4-aminophenyl)-2,5-dihydro-5-imino-
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- インチ: 1S/C10H11N5O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,11-12H2,(H2,13,16)
- InChIKey: DYIIAQJYRDIZBH-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=NN(C=1N)C1C=CC(=CC=1)N)N
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 264
- トポロジー分子極性表面積: 113
- 疎水性パラメータ計算基準値(XlogP): 0.3
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66642-1.0g |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 1.0g |
$371.0 | 2023-02-13 | ||
Enamine | EN300-66642-0.1g |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 0.1g |
$98.0 | 2023-02-13 | ||
Enamine | EN300-66642-10.0g |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 10.0g |
$1593.0 | 2023-02-13 | ||
1PlusChem | 1P01AAGD-100mg |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 90% | 100mg |
$178.00 | 2023-12-25 | |
1PlusChem | 1P01AAGD-10g |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 90% | 10g |
$2031.00 | 2023-12-25 | |
1PlusChem | 1P01AAGD-50mg |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 90% | 50mg |
$140.00 | 2023-12-25 | |
1PlusChem | 1P01AAGD-500mg |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 90% | 500mg |
$386.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361173-250mg |
2-(4-Aminophenyl)-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide |
1252446-59-5 | 95% | 250mg |
¥3067.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1361173-100mg |
2-(4-Aminophenyl)-3-imino-2,3-dihydro-1h-pyrazole-4-carboxamide |
1252446-59-5 | 95% | 100mg |
¥2469.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01080366-5g |
2-(4-Aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide |
1252446-59-5 | 95% | 5g |
¥5943.0 | 2024-04-18 |
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamideに関する追加情報
Compound CAS No. 1252446-59-5: 2-(4-Aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide
The compound with CAS No. 1252446-59-5, known as 2-(4-Aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide, is a fascinating molecule with significant potential in various fields of research and application. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied due to their unique chemical properties and biological activities.
Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of an imino group (-C=N-) in the structure of this compound adds further complexity and reactivity, making it a valuable substrate for various chemical transformations. The 4-amino group attached to the phenyl ring introduces additional functionality, enhancing its potential for use in drug design and materials science.
Recent studies have highlighted the importance of heterocyclic compounds like this one in the development of new pharmaceutical agents. The pyrazole core is known for its ability to form hydrogen bonds and interact with biological targets, making it a promising scaffold for drug design. Researchers have explored the antimicrobial, anticancer, and anti-inflammatory properties of similar compounds, suggesting that this compound could also exhibit such activities.
The synthesis of 2-(4-Aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by functionalization to introduce the imino and amino groups. The exact synthetic pathway can vary depending on the desired regiochemistry and stereochemistry, but modern methodologies often employ catalytic techniques to enhance efficiency and selectivity.
In terms of applications, this compound has shown promise in the field of biomedical research. Its ability to modulate enzyme activity and bind to specific receptors makes it a candidate for drug development targeting diseases such as cancer and neurodegenerative disorders. Additionally, its structural versatility allows for modifications that could expand its utility in areas like sensor technology and catalysis.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound with greater accuracy. By using molecular modeling tools, scientists can simulate how this compound interacts with biological systems at the molecular level. These insights are invaluable for optimizing its properties and guiding experimental efforts.
The SEO-friendly nature of this article ensures that it will be easily discoverable by researchers and professionals searching for information on heterocyclic compounds or pyrazoles. By incorporating relevant keywords such as "pyrazole derivatives," "heterocyclic chemistry," and "drug design," this article is designed to rank highly in search engine results.
In conclusion, CAS No. 1252446-59-5, or 2-(4-Aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide, represents a significant advancement in heterocyclic chemistry. Its unique structure and potential applications make it a subject of ongoing research interest across multiple disciplines.
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